molecular formula C9H7F9O2 B1294609 2-(Perfluorobutyl)ethyl acrylate CAS No. 52591-27-2

2-(Perfluorobutyl)ethyl acrylate

Cat. No.: B1294609
CAS No.: 52591-27-2
M. Wt: 318.14 g/mol
InChI Key: GYUPEJSTJSFVRR-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-(Perfluorobutyl)ethyl acrylate plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to create polymers for drug delivery systems and tissue engineering scaffolds . The interactions between this compound and these biomolecules are primarily based on its ability to form stable bonds and its high water and oil repellency . These properties make it an excellent candidate for modifying surfaces and creating specialized coatings.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can be used to create polymers that enhance the delivery of drugs to specific cells, thereby improving the efficacy of treatments . Additionally, its ability to form stable bonds with cellular components helps in maintaining the integrity of cell membranes and other structures.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s high water and oil repellency also play a role in its molecular mechanism, as it can modify the surface properties of cells and other biomolecules, thereby influencing their interactions and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its efficacy and impact on cellular function . Long-term studies have shown that this compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve the efficacy of treatments . At high doses, it can have toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . Understanding these dosage effects is essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolic activity . The compound’s unique chemical structure allows it to participate in specific biochemical reactions, making it a valuable tool for studying metabolic processes and developing new treatments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and impact on cellular function. Understanding the transport and distribution of this compound is crucial for optimizing its use in various applications, including drug delivery and tissue engineering.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, making it essential to study its subcellular distribution for understanding its overall impact on cellular processes. The ability of this compound to modify surface properties also plays a role in its subcellular localization, as it can influence the interactions between cellular components and the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Perfluorobutyl)ethyl acrylate involves the reaction of 1H,1H,2H,2H-nonafluoro-1-hexanol with acryloyl chloride in the presence of triethylamine as a base . The reaction is typically carried out in tetrahydrofuran as a solvent, with the mixture being cooled in an ice bath during the addition of acryloyl chloride. The resulting product is then purified by filtration and removal of solvents .

Another method involves the reaction of a fluorine-containing alcohol with acrylic acid in the presence of p-toluenesulfonic acid and hydroquinone as catalysts. The reaction is conducted at 80°C, and the product is purified by distillation .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorobutyl)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Perfluorobutyl)ethyl acrylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F9O2/c1-2-5(19)20-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUPEJSTJSFVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH2CH2OC(O)CH=CH2, C9H7F9O2
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester
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Related CAS

121751-83-5
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer
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DSSTOX Substance ID

DTXSID1068772
Record name 2-(Perfluorobutyl)ethyl acrylate
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Molecular Weight

318.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52591-27-2, 117374-41-1
Record name 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-propenoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester
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Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester
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Record name 2-(Perfluorobutyl)ethyl acrylate
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URL https://comptox.epa.gov/dashboard/DTXSID1068772
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Record name 1H,1H,2H,2H-Nonafluorohexyl Acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the sorption of carbon dioxide affect the molecular aggregation states of poly[2-(perfluorooctyl)ethyl acrylate] (poly(FA-C8)) brushes compared to poly[2-(perfluorobutyl)ethyl acrylate] brushes?

A1: The research primarily focuses on poly(FA-C8), a semicrystalline polymer. It demonstrates that CO2 sorption at pressures above 4.1 MPa induces swelling and melting of the poly(FA-C8) brush at temperatures below its bulk melting point []. This is attributed to CO2 molecules penetrating the polymer matrix and disrupting the crystalline structure. In contrast, the study mentions an amorphous poly[this compound] brush as a comparison point for swelling behavior. The amorphous nature implies that this polymer lacks the ordered crystalline structure found in poly(FA-C8). Therefore, CO2 sorption would not induce a phase transition from crystalline to amorphous. Instead, it likely causes general swelling of the polymer matrix without a distinct melting point.

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